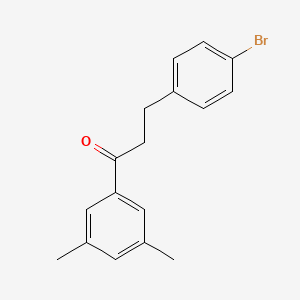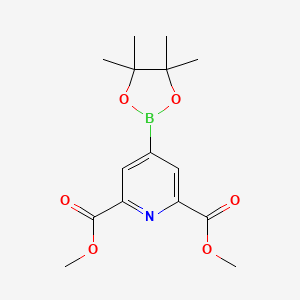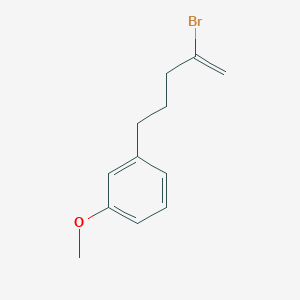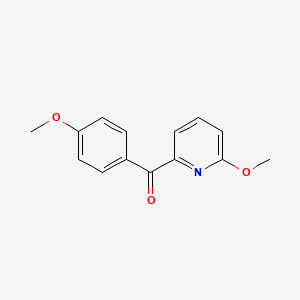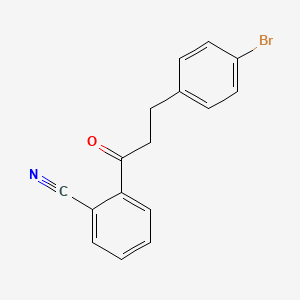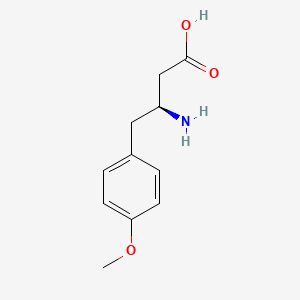
(S)-3-アミノ-4-(4-メトキシフェニル)ブタン酸
概要
説明
(S)-3-Amino-4-(4-methoxyphenyl)butanoic acid is an organic compound with the molecular formula C11H15NO3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
科学的研究の応用
(S)-3-Amino-4-(4-methoxyphenyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a ligand for receptor studies.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
Target of Action
Similar compounds have been shown to interact with proteins that are involved in the folding and aggregation processes .
Mode of Action
It can be inferred from similar compounds that it may interact with its targets to ameliorate unfolded proteins and suppress their aggregation .
Biochemical Pathways
Similar compounds have been shown to affect the protein folding and aggregation processes, which are crucial in many biological pathways .
Result of Action
Similar compounds have been shown to have protective effects against endoplasmic reticulum stress-induced neuronal cell death .
生化学分析
Biochemical Properties
(S)-3-Amino-4-(4-methoxyphenyl)butanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with histone deacetylases (HDACs), inhibiting their activity and thereby affecting gene expression . Additionally, it may act as a chemical chaperone, assisting in the proper folding of proteins and preventing their aggregation . These interactions highlight the compound’s potential in modulating biochemical pathways and cellular processes.
Cellular Effects
The effects of (S)-3-Amino-4-(4-methoxyphenyl)butanoic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to protect neuronal cells from endoplasmic reticulum stress-induced cell death by ameliorating unfolded proteins and suppressing their aggregation . This protective effect is crucial for maintaining cellular homeostasis and preventing neurodegenerative diseases.
Molecular Mechanism
At the molecular level, (S)-3-Amino-4-(4-methoxyphenyl)butanoic acid exerts its effects through several mechanisms. It binds to HDACs, inhibiting their activity and leading to changes in gene expression . This inhibition can result in the upregulation of genes involved in cell survival and stress response. Additionally, the compound may interact with other biomolecules, such as molecular chaperones, to enhance protein folding and stability . These molecular interactions underscore the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (S)-3-Amino-4-(4-methoxyphenyl)butanoic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its biochemical activity . Prolonged exposure to certain environments may lead to its degradation, reducing its efficacy. Understanding these temporal effects is essential for optimizing its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of (S)-3-Amino-4-(4-methoxyphenyl)butanoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as neuroprotection and enhanced cellular function . Higher doses could lead to toxic or adverse effects, including cellular toxicity and impaired metabolic function . Identifying the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing its risks.
Metabolic Pathways
(S)-3-Amino-4-(4-methoxyphenyl)butanoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, the compound may influence the activity of enzymes involved in amino acid metabolism, affecting the synthesis and degradation of other biomolecules. These interactions highlight the compound’s role in maintaining metabolic balance and supporting cellular function.
Transport and Distribution
The transport and distribution of (S)-3-Amino-4-(4-methoxyphenyl)butanoic acid within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
(S)-3-Amino-4-(4-methoxyphenyl)butanoic acid exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum, where it can exert its protective effects against protein misfolding and aggregation. These localization patterns are crucial for understanding the compound’s mode of action and optimizing its therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-4-(4-methoxyphenyl)butanoic acid can be achieved through several methods. One common approach involves the use of chiral catalysts to induce asymmetry in the molecule. For instance, the compound can be synthesized via the asymmetric hydrogenation of a suitable precursor, such as a substituted cinnamic acid derivative, using a chiral rhodium or ruthenium catalyst under hydrogen gas .
Industrial Production Methods: Industrial production of (S)-3-Amino-4-(4-methoxyphenyl)butanoic acid typically involves large-scale asymmetric synthesis techniques. These methods often employ chiral ligands and metal catalysts to ensure high enantioselectivity and yield. The reaction conditions are optimized to achieve efficient conversion rates and minimize by-products.
化学反応の分析
Types of Reactions: (S)-3-Amino-4-(4-methoxyphenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used in polar aprotic solvents.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
類似化合物との比較
- 4-(4-Methoxyphenyl)butyric acid
- N-(3-Amino-4-methylphenyl)benzamide
- 2-Methoxy-5-(phenylamino)methylphenol
Comparison: (S)-3-Amino-4-(4-methoxyphenyl)butanoic acid is unique due to its chiral nature and specific functional groups. Compared to similar compounds, it offers distinct reactivity and binding properties, making it valuable in asymmetric synthesis and receptor studies. Its methoxy and amino groups provide versatile sites for chemical modifications, enhancing its utility in various applications .
特性
IUPAC Name |
(3S)-3-amino-4-(4-methoxyphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-15-10-4-2-8(3-5-10)6-9(12)7-11(13)14/h2-5,9H,6-7,12H2,1H3,(H,13,14)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFFGGKZIKRIFE-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C[C@@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80722874 | |
| Record name | (3S)-3-Amino-4-(4-methoxyphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80722874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878011-67-7 | |
| Record name | (3S)-3-Amino-4-(4-methoxyphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80722874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1441282.png)

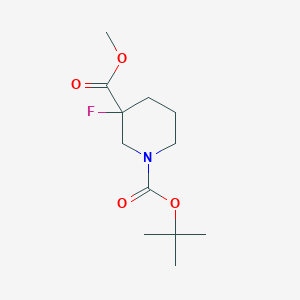

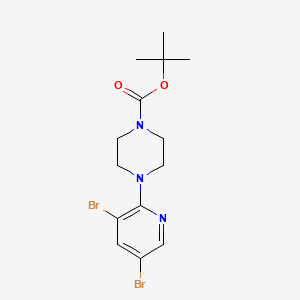
![Tert-butyl 3-methyl-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate](/img/structure/B1441291.png)
![2,2-Dimethyl-1-(6-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)propan-1-one](/img/structure/B1441292.png)
